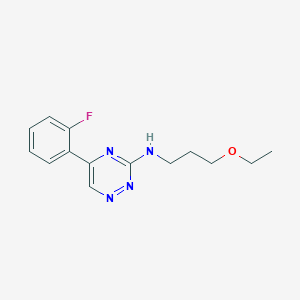![molecular formula C20H17ClN2O4 B4988497 N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide, also known as CEFA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is not fully understood, but studies suggest that it may act as a DNA intercalator and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have a low toxicity profile and minimal side effects in animal studies. It has been shown to cross the blood-brain barrier and accumulate in the brain, suggesting its potential use in the treatment of neurodegenerative diseases. N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has also been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is its low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can make it challenging to administer in certain experiments. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Direcciones Futuras
Future research on N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide. Further research could also explore the use of N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide as a tool in drug discovery, as well as its potential use in combination with other anti-cancer agents.
Métodos De Síntesis
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide is synthesized through a multistep process that involves the reaction of 3-chloro-4-ethoxybenzoic acid with 4-aminophenyl furan-2-carboxylate in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride to obtain the final product, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide.
Aplicaciones Científicas De Investigación
N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various fields of science, including cancer research, drug discovery, and neuroscience. Studies have shown that N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has anti-tumor properties and can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-2-26-17-10-5-13(12-16(17)21)19(24)22-14-6-8-15(9-7-14)23-20(25)18-4-3-11-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWJAWUWFCLEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(3-chloro-4-ethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)
![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![3-(3-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4988438.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)
![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)
![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)
![N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)

